2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-pyridin-3-yl-5-thiophen-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c1-2-8(6-12-4-1)10-13-14-11(15-10)9-3-5-16-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGIIZRNKKVKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride-Mediated Cyclization
A widely reported method involves the cyclization of pyridine-3-carboxylic acid hydrazide with thiophene-3-carboxylic acid in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via dehydration, forming the 1,3,4-oxadiazole ring under reflux conditions (110–120°C, 6–8 hours). The stoichiometric ratio of 1:1 for the hydrazide and carboxylic acid precursors ensures optimal yield, while excess POCl₃ (2.5 equivalents) drives the reaction to completion. Post-synthesis purification typically involves neutralization with sodium bicarbonate, followed by recrystallization from ethanol or ethyl acetate.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 110–120°C |
| Reaction Time | 6–8 hours |
| Yield | 82–89% |
| Purification Method | Ethanol Recrystallization |
Carbon Disulfide-Assisted Cyclization
An alternative route employs carbon disulfide (CS₂) in basic media to form the oxadiazole ring. Pyridine-3-carboxylic acid hydrazide reacts with thiophene-3-carboxylic acid in the presence of potassium hydroxide (KOH) and CS₂, yielding the intermediate 1,3,4-oxadiazole-2(3H)-thione. Subsequent alkylation or arylation steps may follow, though these are unnecessary for the target compound. This method is advantageous for its milder conditions (room temperature, 12–24 hours) and reduced reliance on harsh dehydrating agents.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 25°C (room temperature) |
| Reaction Time | 12–24 hours |
| Yield | 75–86% |
| Byproduct Management | Filtration of sulfur residues |
Flow Synthesis Approach
Continuous flow chemistry has emerged as a scalable alternative to batch synthesis. In this method, precursors are dissolved in acetonitrile and passed through a heated microreactor (150°C, 10-minute residence time). The process enhances heat transfer and reduces side reactions, achieving yields up to 89% with minimal purification.
Key Data:
| Parameter | Value |
|---|---|
| Reactor Temperature | 150°C |
| Residence Time | 10 minutes |
| Solvent | Acetonitrile |
| Yield | 89% |
Industrial-Scale Production
Optimization of Reaction Parameters
Industrial protocols prioritize cost-effectiveness and reproducibility. Key adjustments include:
Purification Techniques
- Column Chromatography: Silica gel with petroleum ether/ethyl acetate (15:1) achieves >98% purity.
- High-Performance Liquid Chromatography (HPLC): Resolves trace impurities in API-grade material.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) of the target compound exhibits distinct signals:
- δ 8.10–8.07 (m, 2H, pyridine-H)
- δ 7.80 (dd, J = 3.7 Hz, 1.2 Hz, 1H, thiophene-H)
- δ 7.54–7.47 (m, 3H, aromatic-H).
¹³C NMR confirms the oxadiazole ring with a resonance at δ 164.0 ppm (C=O).
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak [M+H]⁺ appears at m/z 229.0432 (calculated: 229.0430), validating the molecular formula C₁₂H₈N₂OS.
Comparative Analysis of Methods
| Method | Yield | Temperature | Scalability | Purity |
|---|---|---|---|---|
| POCl₃ Cyclization | 82–89% | 110–120°C | High | >95% |
| CS₂ Cyclization | 75–86% | 25°C | Moderate | 90–92% |
| Flow Synthesis | 89% | 150°C | High | >98% |
The POCl₃ method balances yield and scalability, whereas flow synthesis offers superior purity. Carbon disulfide-based routes, while milder, require additional steps for sulfur removal.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. It has been evaluated for cytotoxic effects on cancer cell lines, including glioblastoma models. In vitro assays revealed that certain derivatives of 1,3,4-oxadiazoles induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation . The structure-function relationship studies suggest that modifications to the oxadiazole ring can enhance its efficacy against specific cancer types.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole with various biological targets. These studies indicate strong interactions with key enzymes and receptors involved in disease processes such as cancer and infection . Such computational approaches help in predicting the bioactivity and optimizing lead compounds for drug development.
Data Table: Summary of Biological Activities
| Activity | Target Organism/Cell Line | Methodology | Results |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion method | Effective inhibition observed |
| Escherichia coli | Disc diffusion method | Effective inhibition observed | |
| Candida albicans | Disc diffusion method | Effective inhibition observed | |
| Anticancer | Glioblastoma cell lines | Cytotoxicity assay | Induced apoptosis |
| Various cancer cell lines | Colony formation assay | Significant reduction in viability | |
| Anti-inflammatory | Murine macrophages | Cytokine assay | Reduced cytokine production |
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : Pyridin-3-yl derivatives (e.g., 2-(Pyridin-3-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) exhibit potent growth inhibition (IC₅₀ ~1.1–1.5 µM) due to interactions with histone deacetylases (HDACs) and STAT3 signaling pathways . The thiophene analog (56c) shows moderate cytotoxicity, suggesting that electron-withdrawing groups (e.g., chloropyridine) enhance activity .
- Antiviral Potential: Pyridin-3-yl substitutions at position 2 synergize with nitro or chlorophenyl groups at position 5 to inhibit HIV replication .
- Antibacterial Efficacy: Sulfone-containing derivatives (e.g., methylsulfonyl and fluorophenylsulfonyl) demonstrate superior antibacterial activity compared to non-sulfonated analogs, likely due to enhanced membrane permeability .
Mechanistic Insights
- HDAC6 Inhibition : Pyridin-3-yl-oxadiazoles selectively inhibit HDAC6, a target for neurodegenerative diseases, by mimicking the acetylated lysine substrate .
- STAT3 Pathway Modulation : Derivatives like 2-(1-methyl-1H-indazol-3-yl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole disrupt STAT3 dimerization, inducing apoptosis in lung cancer cells .
Biological Activity
2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines a pyridine ring with a thiophene ring and an oxadiazole structure, which contributes to its diverse biological properties. Research has shown that compounds of this class can exhibit antimicrobial, antifungal, and anticancer activities.
The molecular formula of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is with a molecular weight of 229.26 g/mol. Its structure allows for various chemical interactions that can enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₄S |
| Molecular Weight | 229.26 g/mol |
| CAS Number | 1081147-73-0 |
| Density | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Research indicates that 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole exhibits significant antimicrobial properties. In studies involving various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, this compound showed promising results in inhibiting growth. For instance, a study demonstrated that derivatives of oxadiazoles exhibited strong bactericidal effects against Gram-positive bacteria, particularly Staphylococcus spp. .
Table 1: Antimicrobial Activity of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Cytotoxicity Studies
Cytotoxicity assessments have revealed that this compound can influence cell viability in cancer cell lines. In vitro studies on various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation at specific concentrations. For example, compounds similar to 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole have demonstrated cytotoxic effects against leukemia cell lines with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| U937 (Leukemia) | 8 |
| A549 (Lung Cancer) | 12 |
The biological activity of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is believed to arise from its ability to interact with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses. The heterocyclic structure allows for interactions through hydrogen bonding and π–π stacking with biological macromolecules .
Case Studies
Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:
- Anticancer Activity : A study evaluated a series of oxadiazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications on the oxadiazole core could enhance potency against specific cancer types .
- Antimicrobial Efficacy : Another research highlighted the efficacy of oxadiazole derivatives against multi-drug resistant bacterial strains. The findings suggested that structural variations significantly impacted antimicrobial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole, and how can reaction yields be improved?
- Methodological Answer : The synthesis of 1,3,4-oxadiazoles typically involves cyclocondensation of hydrazides with carboxylic acid derivatives. For example, regioselective sulfenylation approaches using thiol precursors (e.g., 2-phenylimidazo[1,2-a]pyridin-3-yl thiol) have achieved yields >90% via column chromatography with petroleum ether/ethyl acetate (3:2) as eluent . Optimizing stoichiometry, reaction time, and purification (e.g., silica gel chromatography) is critical. Pre-activation of thiophen-3-yl or pyridin-3-yl substituents with electron-withdrawing groups may enhance cyclization efficiency .
Q. How can structural characterization challenges (e.g., NMR signal overlap) be addressed for this compound?
- Methodological Answer : Signal overlap in NMR due to aromatic protons can be resolved using high-field instruments (≥400 MHz) and 2D techniques (e.g., - HSQC). For instance, thiophene protons typically resonate at δ 7.2–7.5 ppm, while pyridinyl protons appear at δ 8.0–8.8 ppm. NMR can distinguish oxadiazole C-2 (δ 160–170 ppm) from aromatic carbons (δ 120–150 ppm) . HRMS with <5 ppm mass error confirms molecular ion peaks .
Q. What solvent systems are effective for crystallization and X-ray diffraction studies?
- Methodological Answer : Slow evaporation of polar aprotic solvents (e.g., DMSO/EtOH mixtures) facilitates single-crystal growth. For example, similar oxadiazole derivatives crystallize in monoclinic systems (space group ) with unit cell parameters refined using SHELXL . Planar oxadiazole rings exhibit mean C–C bond lengths of 1.36–1.39 Å, validated by R-factors <0.05 .
Advanced Research Questions
Q. How do electronic effects of pyridinyl and thiophenyl substituents influence the compound’s reactivity and biological activity?
- Methodological Answer : Density functional theory (DFT) calculations reveal that electron-deficient pyridinyl groups enhance electrophilicity at the oxadiazole ring, promoting interactions with biological targets (e.g., HDAC6 inhibition). Thiophenyl groups contribute to π-π stacking in enzyme active sites. SAR studies on analogs show IC values <1 µM for HDAC6 selectivity .
Q. What strategies resolve contradictions in biological assay data (e.g., anti-protozoal vs. cytotoxicity)?
- Methodological Answer : Contradictory data may arise from off-target effects or assay conditions. Dose-response curves (0.1–100 µM) and counter-screens against human cell lines (e.g., HEK293) are essential. For example, 5-(indol-2-yl)-1,3,4-oxadiazoles exhibit antihelmintic activity at 2 mg/mL but require cytotoxicity profiling . Use orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement.
Q. How can computational modeling predict the compound’s binding modes to therapeutic targets like PARP or HDAC6?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions. For PARP inhibitors, the oxadiazole ring occupies the nicotinamide pocket, forming hydrogen bonds with Gly863 and Ser904. For HDAC6, thiophenyl groups align with the hydrophobic channel near Zn-binding sites . Validate predictions with mutagenesis studies (e.g., HDAC6-Tyr306Ala) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
